molecular formula C11H13BrO B1281458 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one CAS No. 30314-45-5

1-(4-Bromophenyl)-2,2-dimethylpropan-1-one

Cat. No. B1281458
CAS RN: 30314-45-5
M. Wt: 241.12 g/mol
InChI Key: LFGBQDTUMQMUQJ-UHFFFAOYSA-N
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Description

The compound "1-(4-Bromophenyl)-2,2-dimethylpropan-1-one" is a brominated ketone with potential applications in various fields of chemistry. It is related to several research studies focusing on the synthesis, molecular structure, and chemical properties of brominated aromatic compounds and their derivatives.

Synthesis Analysis

The synthesis of brominated aromatic compounds often involves base-mediated reactions or Lewis acid-catalyzed reactions. For instance, the base-mediated reactions of 1,3-dicarbonyl compounds with bromoallenes have been explored to efficiently synthesize methylenecyclopropyl carboxylates and polysubstituted furans . Similarly, the Lewis acid-catalyzed reaction of 2,4-dimethylphenol with 4'-bromo-2-chloro-2-(methylsulfanyl)acetophenone has been used to prepare compounds like "2-(4-Bromophenyl)-5,7-dimethyl-3-methylsulfanyl-1-benzofuran" .

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds is often confirmed using spectroscopic analysis and single-crystal X-ray diffraction studies. For example, the crystal packing analysis of a related compound, "1-(3,4-dimethoxyphenyl)-3-(4-bromophenyl)prop-2-en-1-one," revealed a planar molecule with intramolecular hydrogen bonds and putative halogen bonds . Another study on "4-(2-Bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione" showed a distorted boat conformation for the pyridine ring and the presence of non-classical hydrogen bonds .

Chemical Reactions Analysis

The reactivity of brominated aromatic compounds can lead to various chemical reactions. For instance, the reaction of 1-(4-bromophenyl)-3-phenyl-2-propene-1-one with 5,5-dimethyl-1,3-cyclohexanedione in DMF resulted in the synthesis of "7,7-Dimethyl-2-(4-bromophenyl)-4-phenyl-5-oxo-1,4,5,6,7,8-hexahydro-6H-quinoline" . The presence of a bromine atom on the aromatic ring can facilitate further functionalization through nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are characterized using various spectroscopic techniques and computational methods. For example, the vibrational frequencies, molecular electrostatic potential, and nonlinear optical features of "1-(2-bromo-4-(dimethylamino)phenyl)-4-(2-chlorobenzyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one" were outlined theoretically and compared with experimental data . The thermal stability of these compounds can be assessed through thermogravimetric analysis (TGA), as demonstrated for "1-(3,4-dimethoxyphenyl)-3-(4-bromophenyl)prop-2-en-1-one" .

Scientific Research Applications

1. Antimicrobial and Antiproliferative Agents

  • Results: The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

2. Electrochemical Properties

  • Results: The redox properties of the compounds were accessed by cyclic voltammetry experiments. It was observed that the chalcone derivative has a larger oxidation potential than the pyrazoline derivative .

3. Synthesis of Biphenylethane Based Single-Molecule Diodes

  • Methods of Application: The amine-functionalized derivative is directly obtained through Sonogashira coupling between the compound and commercially available ethynylaniline .
  • Results: The results of this application are not provided in the source .

4. Synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide Derivatives

  • Results: The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

5. Synthesis of Novel Copolymers

  • Results: The polydispersity indices of the polymers determined using gel permeation chromatography suggest a strong tendency for chain termination by disproportionation .

6. Synthesis of Phthalocyanines

  • Methods of Application: The synthesis and characterization of these phthalocyanines are described in the source, but the specific methods of application or experimental procedures are not provided .
  • Results: The results of this application are not provided in the source .

7. Synthesis of Pyrazoline Derivatives

  • Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
  • Results: This study is the first novel research to investigate the neurotoxic potentials of the newly synthesized pyrazoline derivative on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .

8. Synthesis of Porphyrin-based Conjugated Organic Polymer

  • Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
  • Results: The results of this application are not provided in the source .

9. Synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide Derivatives

  • Results: The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

Safety And Hazards

The safety data sheet for a similar compound, 4-Bromophenethyl alcohol, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation .

properties

IUPAC Name

1-(4-bromophenyl)-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c1-11(2,3)10(13)8-4-6-9(12)7-5-8/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFGBQDTUMQMUQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70510484
Record name 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70510484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)-2,2-dimethylpropan-1-one

CAS RN

30314-45-5
Record name 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70510484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Y Zhang, J Ma, J Chen, L Meng, Y Liang, S Zhu - Chem, 2021 - cell.com
Ligand-controlled reactivity plays an important role in transition-metal catalysis, enabling a vast number of efficient transformations to be discovered and developed. However, a single …
Number of citations: 41 www.cell.com
K Raghuvanshi - 2017 - Niedersächsische Staats-und …
Number of citations: 0
井卓也
Number of citations: 0

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